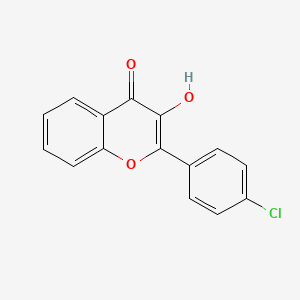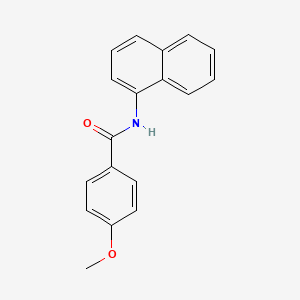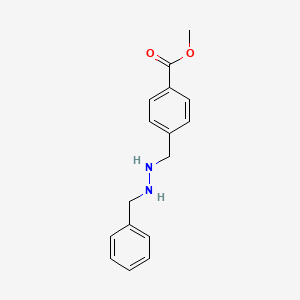
4'-Chloro-3-hydroxyflavone
Übersicht
Beschreibung
These compounds are characterized by their ability to undergo excited-state intramolecular proton transfer (ESIPT), which makes them valuable in various scientific applications . The presence of a chlorine atom at the 4’ position and a hydroxyl group at the 3 position on the flavone backbone gives this compound unique chemical properties and reactivity.
Vorbereitungsmethoden
One common method is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone to form a flavonol . The reaction conditions often include the use of hydrogen peroxide and a base such as sodium hydroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4’-Chloro-3-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3 position can be oxidized to form a ketone.
Reduction: The carbonyl group in the flavone structure can be reduced to form a dihydroflavonol.
Substitution: The chlorine atom at the 4’ position can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4'-Chlor-3-Hydroxyflavone hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 4'-Chlor-3-Hydroxyflavone beinhaltet seine Fähigkeit zur ESIPT. Dieser Prozess wird durch das Vorhandensein der Hydroxylgruppe an der 3-Position erleichtert, die im angeregten Zustand ein Proton an den Carbonyl-Sauerstoff spenden kann . Diese Protonenübertragung führt zu einer doppelten Fluoreszenzemission, was es zu einem wertvollen Werkzeug in fluoreszenzbasierten Anwendungen macht. Die molekularen Ziele und Wege, die an seiner biologischen Aktivität beteiligt sind, werden noch untersucht, aber es ist bekannt, dass es mit Proteinen und DNA interagiert und deren Struktur und Funktion beeinflusst .
Wirkmechanismus
The mechanism of action of 4’-Chloro-3-hydroxyflavone involves its ability to undergo ESIPT. This process is facilitated by the presence of the hydroxyl group at the 3 position, which can donate a proton to the carbonyl oxygen in the excited state . This proton transfer results in dual fluorescence emission, making it a valuable tool in fluorescence-based applications. The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with proteins and DNA, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
4'-Chlor-3-Hydroxyflavone ist unter den Flavonolen aufgrund des Vorhandenseins des Chloratoms an der 4'-Position einzigartig. Ähnliche Verbindungen umfassen:
3-Hydroxyflavone: Fehlt das Chloratom, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
4'-Methoxy-3-Hydroxyflavone: Enthält eine Methoxygruppe anstelle eines Chloratoms, was seine ESIPT-Eigenschaften und das Fluoreszenzverhalten beeinflusst.
Das Vorhandensein des Chloratoms in 4'-Chlor-3-Hydroxyflavone erhöht seine Hydrophobie und beeinflusst seine Wechselwirkung mit biologischen Makromolekülen, was es von seinen Analoga unterscheidet .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLBFAOXSDMNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295457 | |
| Record name | 4'-Chloro-3-hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19275-70-8 | |
| Record name | NSC102048 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Chloro-3-hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)
![1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one](/img/structure/B11846622.png)





![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)


![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)


